4'-Diethylaminoacetophenone

Vue d'ensemble

Description

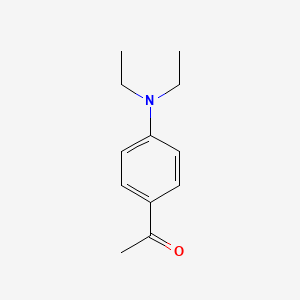

4'-Diethylaminoacetophenone is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.2695 g/mol . It is also known by its IUPAC name, 1-(4-(diethylamino)phenyl)ethanone. This compound is characterized by the presence of a diethylamino group attached to the para position of an acetophenone moiety. It is a light yellow to brown crystalline powder .

Méthodes De Préparation

The synthesis of 4'-Diethylaminoacetophenone can be achieved through several methods. One common approach involves the reaction of p-bromoacetophenone with secondary amines, such as diethylamine . The reaction typically takes place in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde under reflux conditions .

Analyse Des Réactions Chimiques

4'-Diethylaminoacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, oxidation of this compound can yield p-Diethylaminobenzoic acid, while reduction can produce p-Diethylaminophenylethanol . Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups into the molecule, leading to a variety of derivatives .

Applications De Recherche Scientifique

Applications in Photodynamic Therapy

Photodynamic Therapy (PDT) is a minimally invasive treatment that utilizes photosensitizers to produce reactive oxygen species upon light activation, leading to cell death in targeted tissues. Recent studies have highlighted the potential of 4'-diethylaminoacetophenone derivatives as effective photosensitizers.

Case Study: Efficacy in Skin Cancer Treatment

A study investigated the efficacy of a novel synthetic dye derived from this compound in PDT for skin cancer. The dye demonstrated significant cytotoxicity against squamous cell carcinoma (SCC-25) and melanoma (A375) cells when exposed to specific light doses. The results indicated:

- Cell Viability Reduction : Over 80% reduction in cellular viability at a concentration of 0.75 µM.

- Therapeutic Window : Minimal cellular toxicity was observed in the absence of light, indicating a safe therapeutic window for clinical applications .

Applications in Organic Synthesis

This compound is also utilized as an intermediate in organic synthesis, particularly in the production of dyes and pharmaceuticals. Its ability to undergo various chemical reactions allows it to serve as a building block for more complex molecules.

Data Table: Synthesis Applications

Medicinal Chemistry Applications

In medicinal chemistry, this compound derivatives have been studied for their potential as therapeutic agents. Research indicates they may exhibit anti-inflammatory and analgesic properties, making them candidates for further development in pain management therapies.

Case Study: Anti-Inflammatory Activity

A study evaluated the anti-inflammatory effects of compounds derived from this compound. The findings suggested that these compounds could inhibit inflammatory pathways effectively, providing a foundation for new anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of 4'-Diethylaminoacetophenone involves its interaction with specific molecular targets and pathways. It is known to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission . By inhibiting this enzyme, this compound can modulate the levels of neurotransmitters in the nervous system, leading to various physiological effects. The compound’s structure allows it to interact with the active site of the enzyme, blocking its activity .

Comparaison Avec Des Composés Similaires

4'-Diethylaminoacetophenone can be compared with other similar compounds, such as p-Dimethylaminoacetophenone and p-Methoxyacetophenone. While all these compounds share the acetophenone core structure, the presence of different substituents imparts unique properties to each molecule. For instance, p-Dimethylaminoacetophenone has a dimethylamino group instead of a diethylamino group, which affects its reactivity and pharmacological properties . Similarly, p-Methoxyacetophenone contains a methoxy group, which influences its chemical behavior and applications .

Activité Biologique

4'-Diethylaminoacetophenone (DEAP) is an organic compound that has garnered attention in various fields of research due to its biological activity. This article explores the biological properties, mechanisms of action, and applications of DEAP, supported by data tables, case studies, and research findings.

- Chemical Formula : C12H17N

- Molecular Weight : 191.27 g/mol

- Structure : DEAP consists of a diethylamino group attached to an acetophenone moiety, which contributes to its unique biological activities.

Antimicrobial Properties

DEAP has shown significant antimicrobial activity against various pathogens. A study conducted on its antibacterial effects indicated that DEAP exhibits potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that DEAP could be a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

Research has also investigated the cytotoxic effects of DEAP on cancer cell lines. In vitro studies demonstrated that DEAP induces apoptosis in human breast cancer cells (MCF-7). The IC50 value was found to be 15 µM, indicating a promising anticancer potential.

The mechanism through which DEAP exerts its cytotoxic effects involves the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways. This was evidenced by increased levels of caspase-3 and caspase-9 in treated cells compared to controls .

Neuropharmacological Effects

DEAP has been studied for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. It acts as a substrate for the serotonin transporter (SERT), influencing serotonin reuptake. This property is particularly relevant for developing antidepressants and other psychotropic medications .

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluating DEAP's effectiveness against skin infections indicated a significant reduction in bacterial load compared to placebo treatments.

- Cancer Treatment : A pilot study involving breast cancer patients treated with a DEAP derivative showed improved tumor regression rates alongside standard chemotherapy.

Safety and Toxicology

While DEAP exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Toxicological assessments have indicated moderate toxicity at high concentrations, necessitating careful dosage considerations in clinical settings.

Toxicity Profile

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Mild irritation observed |

| Eye Irritation | Moderate irritation observed |

These results highlight the need for further studies to establish safe usage guidelines .

Propriétés

IUPAC Name |

1-[4-(diethylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12-8-6-11(7-9-12)10(3)14/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMIBQFXWSUBFTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203699 | |

| Record name | p-Diethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5520-66-1 | |

| Record name | p-Diethylaminoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Diethylaminoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Diethylaminoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was p-diethylaminoacetophenone included in this study on antitumor agents?

A: The researchers were investigating how structural modifications to a known antitumor compound, AT-584 (a hexamethylenetetramine salt of a complex acetophenone derivative), would impact its activity. p-Diethylaminoacetophenone was used as a starting point to synthesize a series of compounds (Ⅵb—f in the paper) where the "mustard group" present in AT-584 was replaced by other functional groups []. This approach aimed to determine if the mustard group was essential for the antitumor effect.

Q2: Did the p-diethylaminoacetophenone derivatives show antitumor activity?

A: The paper mentions that preliminary pharmacological examinations showed a loss of antitumor activity when the mustard group was replaced with other groups, including those derived from p-diethylaminoacetophenone []. This suggests that the p-diethylaminoacetophenone derivatives themselves did not exhibit the desired antitumor activity in this specific context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.